8-(Trifluoromethyl)chroman-4-amine is a chiral compound characterized by a chroman ring substituted with a trifluoromethyl group at the 8-position and an amine group at the 4-position. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 8-(trifluoromethyl)chroman-4-amine is C10H10F3N, and it has a molecular weight of 233.19 g/mol.
The compound can be sourced from various chemical suppliers specializing in organic compounds. It falls under the classification of fluorinated organic compounds, specifically within the category of chroman derivatives. Chromans are bicyclic compounds that are structurally related to flavonoids and are known for their diverse biological activities.
The synthesis of 8-(trifluoromethyl)chroman-4-amine typically involves several key steps:
In industrial settings, optimization of these synthetic routes is crucial for large-scale production, which may involve continuous flow reactors and high-throughput screening to enhance efficiency and yield.
The molecular structure of 8-(trifluoromethyl)chroman-4-amine features a chroman core with the following structural data:
Property | Value |
---|---|
Molecular Formula | C10H10F3N |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2/t7-/m1/s1 |
InChI Key | DDCZLPCCTJEGSL-SSDOTTSWSA-N |
Canonical SMILES | C1COC2=C(C1N)C=CC=C2OC(F)(F)F |
This structure indicates the presence of both a trifluoromethyl group, which enhances lipophilicity and biological activity, and an amine group that can participate in various chemical reactions.
8-(Trifluoromethyl)chroman-4-amine can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or develop new derivatives with improved biological activities.
The mechanism of action for 8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group significantly enhances its binding affinity to enzymes and receptors, thus modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition or activation of signaling pathways relevant to therapeutic applications.
The physical properties of 8-(trifluoromethyl)chroman-4-amine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
8-(Trifluoromethyl)chroman-4-amine has several notable applications:
One-pot methodologies significantly streamline access to the 8-(trifluoromethyl)chroman-4-amine scaffold by minimizing purification steps and enhancing atom economy. Modern approaches leverage in situ generation of reactive trifluoromethylating species:
Table 1: Comparative Analysis of Trifluoromethylation Methods
Method | Reagent | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Electrophilic | Umemoto’s reagent | 60–75 | >98% para-selectivity | Requires anhydrous conditions |
Copper-mediated | CF₃I/CuI | 45–60 | 85–90% | Heterogeneous mixing |
Photoredox | NaSO₂CF₃/Ru catalyst | 70–82 | >95% | Oxygen sensitivity |
The stereogenic 4-amine center profoundly influences bioactivity, necessitating enantiopure synthesis. Key methodologies include:
Late-stage modifications enable rapid diversification of the chroman core without compromising the trifluoromethyl group:
Integrating the amine and trifluoromethyl motifs demands specialized catalysts to overcome electronic mismatches:
Table 2: Catalytic Systems for Amine-CF₃ Coupling
Catalyst System | Reaction Type | Yield (%) | Enantioselectivity | Substrate Scope |
---|---|---|---|---|
Ni/Ir photoredox | Four-component coupling | 76 | N/A | Broad (52 nitroarenes) |
Ir(III)/(S)-iPr-PHOX | Asymmetric hydrogenation | 90 | 92% ee | Aryl imines only |
Takemoto’s thiourea | Mannich addition | 85 | >90% ee | Ketones, esters |
Sustainable synthesis of 8-(trifluoromethyl)chroman-4-amine emphasizes waste reduction and energy efficiency:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9